3-Bromo-5-chloro-4-methoxypyridine chemical properties
3-Bromo-5-chloro-4-methoxypyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-chloro-4-methoxypyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Heterocyclic compounds, specifically functionalized pyridines, form the backbone of countless active pharmaceutical ingredients (APIs) and commercial pesticides. 3-Bromo-5-chloro-4-methoxypyridine has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—featuring a reactive bromine atom, a stable chlorine atom, and an electron-donating methoxy group—provides a scaffold ripe for selective, sequential modification. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important molecule, designed for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Structural Properties
3-Bromo-5-chloro-4-methoxypyridine is a colorless to light yellow crystalline powder.[1] Its core structure consists of a pyridine ring substituted at the 3, 5, and 4 positions with bromo, chloro, and methoxy groups, respectively. This arrangement of functional groups dictates its physical properties and, more critically, its chemical reactivity.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | PubChemLite[2] |
| Molecular Weight | ~222.47 g/mol | Calculated |
| Monoisotopic Mass | 220.9243 Da | PubChemLite[2] |
| Melting Point | 88-92°C | ChemBK[1] |
| Appearance | Colorless to light yellow crystal or powder | ChemBK[1] |
| Solubility | Low solubility in water; soluble in common organic solvents | ChemBK[1] |
| CAS Number | 186415-87-8 | - |
Structural Identifiers:
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SMILES: COC1=C(C=NC=C1Cl)Br[2]
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InChI: InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3[2]
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InChIKey: VMEHRFMNTODKGK-UHFFFAOYSA-N[2]
Caption: Chemical structure and core properties of 3-Bromo-5-chloro-4-methoxypyridine.
Spectroscopic Profile
Structural confirmation and purity assessment are critical for any chemical intermediate. While a comprehensive, publicly available experimental dataset for 3-Bromo-5-chloro-4-methoxypyridine is limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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The pyridine ring protons are expected to appear as two distinct singlets or narrow doublets in the aromatic region (typically δ 8.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the three different substituents.
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The methoxy group protons (-OCH₃) will present as a sharp singlet further upfield, typically in the range of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy (Predicted):
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The spectrum will show six distinct carbon signals.
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The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms (C2, C3, C4, C5, C6) will be the most downfield.
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The methoxy carbon will appear as a single peak in the upfield region (δ 55-65 ppm).
Mass Spectrometry (MS):
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The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, serving as a definitive confirmation of the compound's elemental composition.
Synthesis and Manufacturing
The synthesis of polysubstituted pyridines requires a carefully planned strategy to ensure correct regiochemistry. While multiple routes are conceivable, a common and effective approach involves the functionalization of a pre-existing pyridine ring.
Representative Synthetic Protocol: Nucleophilic Aromatic Substitution
A plausible synthesis involves the reaction of a di-halogenated pyridine with sodium methoxide. For instance, a related compound, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in DMF.[3] This highlights a general strategy where one halogen acts as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.
Step-by-Step Protocol (Hypothetical, based on related syntheses):
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Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., nitrogen), slowly add sodium metal pellets (1.05 eq) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.
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Solvent Exchange: Remove the excess methanol under reduced pressure. To ensure the complete removal of residual water, which can interfere with the main reaction, azeotrope the resulting sodium methoxide with anhydrous toluene and evaporate to dryness.
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Nucleophilic Substitution: Dissolve the dry sodium methoxide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, add the starting material, 3,5-dibromo-4-chloropyridine (1.0 eq).
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Reaction Execution: Heat the reaction mixture (e.g., to 70-90°C) and monitor its progress using an appropriate technique like TLC or GC-MS.[3]
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Work-up and Purification: Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product and quench any unreacted sodium methoxide.[3] Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chloro-4-methoxypyridine.[3]
Caption: General workflow for the synthesis of a methoxypyridine via SₙAr.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-5-chloro-4-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine at the 3-position is the primary site for cross-coupling. This regioselectivity is a cornerstone of its utility, enabling the introduction of carbon-based substituents (aryl, alkyl, etc.) at this position while leaving the C5-chloro group untouched for potential subsequent transformations.
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Causality: The mechanism of reactions like the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is more susceptible to this step than the stronger C-Cl bond, leading to high selectivity.[4]
Caption: Decision logic for the selective functionalization of 3-Bromo-5-chloro-4-methoxypyridine.
B. Nucleophilic Aromatic Substitution (SₙAr)
While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can undergo nucleophilic aromatic substitution, typically under more forcing conditions (higher temperatures, stronger nucleophiles). This allows for the introduction of heteroatom nucleophiles (amines, alkoxides, thiolates) at the 5-position. This two-step, selective functionalization strategy is a key advantage for building molecular complexity.
Applications in Research and Development
3-Bromo-5-chloro-4-methoxypyridine is not an end-product but a crucial intermediate. Its structure is a scaffold used to build more complex, biologically active molecules.
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Pharmaceuticals: As a substituted pyridine, this scaffold is integral to the development of novel therapeutic agents. The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of a chemical space to optimize a compound's potency, selectivity, and pharmacokinetic properties (ADME). Analogous halogenated pyridines are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[4][5]
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Agrochemicals: The pyridine core is a well-established toxophore in many successful pesticides and herbicides.[6] This intermediate enables the creation of new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.[7][8] The precise placement of functional groups is critical for interaction with biological targets in pests or weeds.
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Materials Science: Pyridine derivatives are also used in the development of new polymers, dyes, and coatings, where the electronic properties and coordination ability of the nitrogen atom are exploited.[6][7]
Safety and Handling
As with all halogenated organic compounds, 3-Bromo-5-chloro-4-methoxypyridine must be handled with appropriate care.
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Hazards: It is considered an irritant to the skin and eyes.[1] Inhalation of dust or vapors should be avoided.[1] GHS classifications for structurally similar compounds include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Operations that may generate dust should be performed in a well-ventilated fume hood.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a powerful and versatile chemical intermediate whose value is derived from its specific substitution pattern. The differential reactivity of the bromine and chlorine atoms allows for a predictable and selective two-stage functionalization, making it an ideal building block for creating diverse libraries of complex molecules. For researchers in drug discovery, agrochemical synthesis, and materials science, a thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential.
References
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ChemBK. pyridine, 3-bromo-5-chloro-4-methoxy-. Available from: [Link]
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available from: [Link]
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LookChem. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]
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Chemsrc. 3-Bromo-5-methoxypyridine. Available from: [Link]
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PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available from: [Link]
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